molecular formula C18H35N3O9 B8106241 Ald-CH2-PEG8-azide

Ald-CH2-PEG8-azide

Cat. No.: B8106241
M. Wt: 437.5 g/mol
InChI Key: MDBICGYCCGZSLH-UHFFFAOYSA-N
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Description

Ald-CH2-PEG8-azide is a monodisperse polyethylene glycol (PEG) crosslinker containing both an azide group and an aldehyde group. The azide group enables PEGylation via Click Chemistry, while the PEG8 spacer increases solubility in aqueous media. The aldehyde group can be used in PEGylation through its reaction with hydrazine or hydrazide, forming a hydrolytic acyl hydrazone linkage.

Preparation Methods

The synthesis of Ald-CH2-PEG8-azide involves the functionalization of polyethylene glycol with azide and aldehyde groups. The general synthetic route includes the following steps:

    Activation of PEG: Polyethylene glycol is first activated by converting its terminal hydroxyl groups into more reactive groups such as tosylates or mesylates.

    Substitution Reaction: The activated PEG undergoes a substitution reaction with sodium azide to introduce the azide group.

    Oxidation: The terminal hydroxyl group of PEG is oxidized to form the aldehyde group.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Ald-CH2-PEG8-azide undergoes several types of chemical reactions:

    Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.

    Hydrazone Formation: The aldehyde group reacts with hydrazine or hydrazide to form hydrazone linkages, which are hydrolytically stable.

Scientific Research Applications

Ald-CH2-PEG8-azide has a wide range of applications in scientific research:

    Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers.

    Biology: In biological research, this compound is used for the PEGylation of proteins, peptides, and other biomolecules to enhance their solubility, stability, and bioavailability.

    Medicine: The compound is employed in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.

    Industry: It is used in the development of advanced materials, including hydrogels and nanomaterials, for various industrial applications.

Mechanism of Action

The mechanism of action of Ald-CH2-PEG8-azide involves its functional groups:

    Azide Group: The azide group enables Click Chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.

    Aldehyde Group: The aldehyde group reacts with hydrazine or hydrazide to form hydrazone linkages.

Comparison with Similar Compounds

Ald-CH2-PEG8-azide is unique due to its combination of azide and aldehyde functional groups, which provide versatile reactivity. Similar compounds include:

    Ald-CH2-PEG3-azide: A shorter PEG chain variant with similar functional groups but different solubility and reactivity properties.

    Azide-terminated PEGs: These compounds contain only the azide group and are used primarily for Click Chemistry reactions.

    Aldehyde-terminated PEGs: These compounds contain only the aldehyde group and are used for PEGylation via hydrazone formation.

This compound stands out due to its dual functionality, allowing for more complex and versatile applications in various fields.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h2H,1,3-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBICGYCCGZSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCC=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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